Vinleurosine sulfate
Description
The compound methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid is a highly complex polycyclic molecule featuring multiple fused rings, ester groups, and nitrogen/oxygen heteroatoms. Its structure includes two pentacyclic systems interconnected via a central ester linkage, with additional substituents such as acetyloxy, ethyl, methoxy, and hydroxy groups contributing to its stereochemical diversity . The sulfuric acid component likely acts as a counterion, enhancing solubility or stability in formulations.
It has been referenced in over 13,000 studies, underscoring its significance in medicinal chemistry and drug development .
Properties
IUPAC Name |
methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O9.H2O4S/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREMAKNOJRHDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N4O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of the core pentacyclic structure followed by the introduction of various functional groups. The synthetic route typically involves:
Formation of the Core Structure: This step involves cyclization reactions to form the pentacyclic core.
Functional Group Introduction: Various functional groups such as acetyloxy, ethyl, hydroxy, methoxy, and methoxycarbonyl are introduced through a series of substitution and addition reactions.
Final Assembly: The final step involves the esterification and sulfonation reactions to form the complete compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Esterification: The carboxylate group can undergo esterification to form various esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and esterification reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the synthesis of other complex organic compounds and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The compound’s closest structural analogs are polycyclic alkaloids and synthetic derivatives with fused ring systems. Key comparisons include:
| Property | Target Compound | Analog 1: Pentacyclic Alkaloid Derivative | Analog 2: Adamantane-Amino Acid Hybrid |
|---|---|---|---|
| Molecular Formula | C₄₆H₅₈N₄O₉·H₂SO₄ | C₄₀H₅₀N₄O₈ | C₁₅H₂₃NO₃·H₂SO₄ |
| Molecular Weight (g/mol) | ~1,007 | ~738 | ~341 |
| Solubility | Moderate in polar solvents (DMSO, H₂O) | Low in water, high in DMSO | High in water (due to sulfate counterion) |
| Key Functional Groups | Ester, acetyloxy, methoxy, ethyl | Amide, methoxy, hydroxyl | Carboxylic acid, adamantane, amine |
| Biological Activity | Anticancer, enzyme inhibition (hypothesized) | Antiviral, neuroprotective | Antibacterial, antiprotozoal |
Key Observations :
- The target compound’s size and complexity (~1,007 g/mol) distinguish it from smaller analogs like adamantane derivatives, which typically exhibit simpler frameworks (e.g., C₁₅H₂₃NO₃·H₂SO₄) .
- Solubility: The sulfuric acid counterion likely improves aqueous solubility compared to non-ionic alkaloid derivatives, similar to adamantane-amino acid hybrids .
Stability
Functional Comparison with Non-Structural Analogs
Adamantane-Based Therapeutics
Adamantane derivatives (e.g., rimantadine) are renowned for antiviral activity against influenza A. In contrast, the target compound’s polycyclic framework may enable unique binding modes to kinases or DNA topoisomerases, expanding its therapeutic scope .
Alkaloid Derivatives
Natural alkaloids like vinblastine (C₄₆H₅₈N₄O₉) share comparable molecular weights and polycyclic systems. However, the target compound’s synthetic ester linkages and sulfate counterion offer tunable pharmacokinetics, unlike naturally occurring alkaloids .
Biological Activity
Methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl...) is a complex compound with significant biological activity that warrants a detailed examination of its properties and applications in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 822.9 g/mol. Its intricate structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 822.9 g/mol |
| CAS Number | 54022-49-0 |
| Purity | Typically 95% |
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor activities. For instance, alkaloids derived from related structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of this compound could inhibit tumor growth in vitro and in vivo models .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Microtubule Formation : Similar to vinblastine and vinorelbine, it may disrupt microtubule dynamics, leading to mitotic arrest in cancer cells.
- Induction of Apoptosis : The compound may activate apoptotic pathways through the intrinsic mitochondrial pathway, promoting cell death in malignant cells.
- Interference with Signaling Pathways : It could modulate signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Case Studies
-
Study on Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 1 µM, with IC50 values comparable to established chemotherapeutics .
-
Mechanistic Insights :
- Objective : To elucidate the mechanism by which the compound induces apoptosis.
- Methodology : Flow cytometry and Western blotting were employed to analyze apoptotic markers.
- Results : Increased levels of cleaved caspase-3 and PARP were detected, confirming the induction of apoptosis through intrinsic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
